5-oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide
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Overview
Description
5-oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or a substituted amine.
Introduction of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts acylation or alkylation reaction.
Attachment of the Piperazine Moiety: The piperazine moiety is incorporated through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired carboxamide structure. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine ring. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring. Reagents such as alkyl halides or sulfonates are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, including enzymes and receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may exhibit activities such as anti-inflammatory, analgesic, or neuroprotective effects, making them of interest for the treatment of conditions like chronic pain or neurodegenerative diseases.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
5-oxo-1-phenylpyrrolidine-3-carboxamide: Lacks the piperazine moiety, which may result in different biological activities.
N-phenylpyrrolidine-3-carboxamide: Lacks the oxo group, potentially altering its reactivity and binding properties.
1-phenylpiperazine: Contains the piperazine ring but lacks the pyrrolidine and carboxamide functionalities.
Uniqueness
The uniqueness of 5-oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the pyrrolidine and piperazine rings, along with the phenyl and carboxamide groups, allows for diverse interactions with molecular targets, making it a versatile compound in scientific research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
5-oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c29-23-18-20(19-28(23)22-10-5-2-6-11-22)24(30)25-12-7-13-26-14-16-27(17-15-26)21-8-3-1-4-9-21/h1-6,8-11,20H,7,12-19H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLDHNCIXDLTHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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